Cas no 2219407-30-2 (4-iodo-1,2-thiazol-3-amine hydrochloride)

4-Iodo-1,2-thiazol-3-amine hydrochloride is a halogenated thiazole derivative with significant utility in synthetic organic chemistry and pharmaceutical research. The iodine substituent at the 4-position enhances its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the construction of complex heterocyclic frameworks. The amine functionality, stabilized as a hydrochloride salt, offers improved handling and solubility in polar solvents. This compound serves as a versatile intermediate for the development of bioactive molecules, particularly in medicinal chemistry applications targeting thiazole-based scaffolds. Its crystalline form ensures consistent purity, making it suitable for precise synthetic applications. Storage under inert conditions is recommended to maintain stability.
4-iodo-1,2-thiazol-3-amine hydrochloride structure
2219407-30-2 structure
Product Name:4-iodo-1,2-thiazol-3-amine hydrochloride
CAS No:2219407-30-2
MF:C3H4ClIN2S
MW:262.499730110168
CID:5223157
PubChem ID:137952270
Update Time:2025-10-29

4-iodo-1,2-thiazol-3-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-Iodoisothiazol-3-amine hydrochloride
    • 4-iodo-1,2-thiazol-3-amine hydrochloride
    • 4-iodo-1,2-thiazol-3-amine;hydrochloride
    • starbld0033284
    • Inchi: 1S/C3H3IN2S.ClH/c4-2-1-7-6-3(2)5;/h1H,(H2,5,6);1H
    • InChI Key: ROSILPDZASXDFM-UHFFFAOYSA-N
    • SMILES: IC1=CSN=C1N.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 70
  • Topological Polar Surface Area: 67.2

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Additional information on 4-iodo-1,2-thiazol-3-amine hydrochloride

Comprehensive Overview of 4-iodo-1,2-thiazol-3-amine hydrochloride (CAS No. 2219407-30-2): Properties, Applications, and Research Insights

The compound 4-iodo-1,2-thiazol-3-amine hydrochloride (CAS No. 2219407-30-2) is a specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. With its unique thiazole core and iodine substitution, this compound serves as a versatile building block for synthesizing biologically active derivatives. Its molecular structure combines a 1,2-thiazole ring with an amine group at the 3-position and an iodo substituent at the 4-position, further stabilized as a hydrochloride salt to enhance solubility and reactivity.

In recent years, the demand for iodinated thiazole derivatives like 4-iodo-1,2-thiazol-3-amine hydrochloride has surged due to their role in drug discovery and medicinal chemistry. Researchers frequently explore its potential in designing kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The iodine atom in its structure allows for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, making it invaluable for structure-activity relationship (SAR) studies.

From a synthetic perspective, CAS No. 2219407-30-2 is often utilized as an intermediate in the preparation of high-value pharmaceuticals. Its reactivity profile enables modifications that align with current trends in fragment-based drug design and targeted therapy development. Notably, the thiazole scaffold is prevalent in FDA-approved drugs, underscoring the relevance of this compound in modern biochemical research.

Beyond pharmaceuticals, 4-iodo-1,2-thiazol-3-amine hydrochloride finds applications in material science, particularly in the development of organic semiconductors and photoactive materials. The electron-rich thiazole ring and heavy atom effect of iodine contribute to its utility in optoelectronic devices, a rapidly growing field driven by advancements in renewable energy technologies.

Quality control and characterization of this compound involve advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. Researchers emphasize the importance of purity standards (>98%) for reliable experimental outcomes, especially in high-throughput screening assays. Storage recommendations typically include anhydrous conditions at low temperatures to preserve stability.

Environmental and safety assessments of 4-iodo-1,2-thiazol-3-amine hydrochloride highlight its compatibility with green chemistry principles when handled under controlled conditions. While not classified as hazardous under standard protocols, proper laboratory PPE (gloves, goggles) is advised during manipulation due to its hydrochloride salt properties.

The commercial availability of CAS 2219407-30-2 through specialized chemical suppliers has expanded its accessibility for academic and industrial researchers. Pricing trends reflect its niche application scope, with bulk quantities available for scale-up synthesis projects. Recent patent literature reveals innovative uses in bioconjugation techniques and proteomics research, further solidifying its multidisciplinary importance.

Future research directions for this compound may explore its catalytic applications or integration into metal-organic frameworks (MOFs). The growing interest in halogen bonding interactions in molecular design also positions 4-iodo-1,2-thiazol-3-amine hydrochloride as a candidate for developing supramolecular architectures with tailored properties.

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